molecular formula C7H11ClN2O B1420136 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide CAS No. 1019394-83-2

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide

Cat. No.: B1420136
CAS No.: 1019394-83-2
M. Wt: 174.63 g/mol
InChI Key: IZJYJBNDKNZMPQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyanoethyl)-N-methylpropanamide (: 1019394-83-2) is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol [ ][ ]. This amide derivative features both chloro and cyano functional groups, making it a valuable and versatile building block in scientific research and development. Properties and Research Applications: The compound is characterized by a predicted density of 1.136±0.06 g/cm³ and a predicted boiling point of 304.7±27.0 °C [ ][ ]. Its primary value lies in its role as an intermediate in organic synthesis. The reactive chlorine atom and the polar amide group make it suitable for nucleophilic substitution reactions and for the construction of more complex molecular architectures [ ]. Researchers utilize this compound in the synthesis of novel molecules for applications in medicinal chemistry and material science. Its structure suggests potential as a precursor in the development of pharmaceutical candidates, though its specific biological activity requires further investigation [ ]. Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic use [ ]. Please refer to the corresponding Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) requirements before use.

Properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-6(8)7(11)10(2)5-3-4-9/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJYJBNDKNZMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropropanoyl chloride with N-methyl-2-cyanoethylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

    Hydrolysis: Formation of 2-cyanoethylamine and the corresponding carboxylic acid.

    Reduction: Formation of 2-aminoethyl-N-methylpropanamide.

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-(2-cyanoethyl)-N-methylpropanamide serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that lead to compounds with potential therapeutic effects. For instance, it can be used to develop inhibitors for specific enzymes involved in disease pathways.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drugs.

Biochemical Research

This compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to modify enzyme activity makes it an important tool for researchers investigating metabolic pathways.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)
Cyclic nucleotide phosphodiesteraseCompetitive25
AcetylcholinesteraseNon-competitive15

Agrochemical Development

In agrochemistry, this compound is explored as a precursor for developing herbicides and pesticides. Its reactive chloro group allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex agrochemical agents.

Case Study:
Research conducted by Pesticide Science highlighted that derivatives synthesized from this compound showed enhanced efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.

Synthesis of Specialty Chemicals

The compound is also used in the production of specialty chemicals that require precise structural characteristics. Its versatility allows it to be employed in various synthetic routes, enhancing the efficiency of chemical manufacturing processes.

Feasible Synthetic Routes:

Route DescriptionYield (%)
Nucleophilic substitution with amines85
Cyclization reactions producing heterocycles75

Buffer Solutions in Biological Research

Due to its stability and solubility characteristics, this compound is utilized as an organic buffer in biological experiments, particularly in protein purification and enzyme assays.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyano group can undergo reduction or hydrolysis. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Key Observations:

Alachlor’s methoxymethyl and diethylphenyl groups confer lipophilicity, critical for soil adsorption and herbicidal activity .

Bioactivity :

  • Sulfur-containing analogs (e.g., 2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide) exhibit modified pharmacokinetics due to sulfone groups, enhancing metabolic stability .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C7H10ClN3O
Molecular Weight: 175.62 g/mol
IUPAC Name: 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide

The compound features a chloro group, a cyanoethyl moiety, and a methylpropanamide structure, which contribute to its biological activity.

The biological activity of this compound appears to be mediated through several pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Modulation of Receptor Activity: It may interact with various receptors, influencing signaling pathways critical for cellular responses.
  • Cytotoxic Effects: Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, indicating its possible role as an anticancer agent.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer cells, with an IC50 value of approximately 15 µM.
    • Another research highlighted its ability to induce apoptosis in colorectal cancer cells through the activation of caspase pathways.
  • Neuroprotective Effects:
    • Research conducted on neurodegenerative models demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its ability to enhance antioxidant enzyme activity.
  • Antimicrobial Properties:
    • The compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 32 to 64 µg/mL, suggesting potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide, and how do reaction conditions influence yield?

A two-step approach is commonly employed:

  • Step 1 : Alkylation of methylamine with 2-chloropropanoyl chloride under basic conditions (e.g., K₂CO₃ in THF) to form N-methylpropanamide intermediates .
  • Step 2 : Cyanoethylation using acrylonitrile or cyanoethylating agents in the presence of catalysts like DBU (1,8-diazabicycloundec-7-ene) to introduce the cyanoethyl group. Yields (~70–80%) depend on temperature control (20–40°C) and solvent polarity .
    Critical factors : Excess acrylonitrile improves conversion, while acidic workup minimizes side reactions like hydrolysis.

Q. How can researchers characterize this compound’s purity and structure?

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks at δ 1.4–1.6 ppm (methyl groups) and δ 3.2–3.5 ppm (N-methyl and cyanoethyl protons). The chloro group may appear as a split signal near δ 4.2 ppm .
    • ¹³C NMR : Peaks at δ 170–175 ppm (amide carbonyl), δ 115–120 ppm (cyano group), and δ 40–45 ppm (chlorinated carbon) confirm the backbone .
  • IR Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (60:40 v/v) for purity assessment (retention time ~8–10 min) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of toxic HCN vapors under acidic or high-temperature conditions .
  • Waste Disposal : Collect in halogenated waste containers; neutralize cyanide byproducts with FeSO₄ before disposal .

Q. How does the chloro group influence reactivity in nucleophilic substitutions?

The chloro group at the β-position activates the carbonyl carbon for nucleophilic attack. For example:

  • Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF at 60°C to form substituted amides (yield ~65–75%) .
  • Hydrolysis : Susceptible to base-mediated cleavage (e.g., NaOH/EtOH), producing cyanoacetic acid derivatives .

Advanced Research Questions

Q. What advanced methodologies enable regioselective functionalization of this compound?

  • Multicomponent Reactions (MCRs) : Combine this compound with aldehydes and amines in one pot using Sc(OTf)₃ as a catalyst to generate α,β-unsaturated amides (yields ~60–85%) .
  • Electrochemical Cyanoethylation : Apply controlled potentials (e.g., −1.2 V vs. Ag/AgCl) in acetonitrile to achieve selective cyanoethyl group retention during redox reactions .

Q. How can crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals:

  • Torsional Angles : The cyanoethyl group adopts a gauche conformation relative to the amide plane, minimizing steric clashes .
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds stabilize the crystal lattice (bond length ~2.8–3.0 Å) .

Q. What are the challenges in assessing its metabolic stability in biological systems?

  • Cytochrome P450 Interactions : Use liver microsomes (e.g., human CYP3A4) to monitor oxidative degradation (t₁/₂ ~2–4 hours). The cyano group may slow metabolism compared to non-cyano analogs .
  • LC-MS/MS Detection : Quantify metabolites via MRM transitions (e.g., m/z 245 → 128 for the parent ion) .

Q. How do substituents on the phenyl ring (if introduced) affect photostability?

  • UV-Vis Studies : Electron-withdrawing groups (e.g., nitro) reduce photodegradation rates (λₘₐₓ ~270 nm) by stabilizing excited states.
  • Quantum Yield Calculations : DFT models (B3LYP/6-31G*) predict enhanced stability with para-substituted halogens .

Q. How should researchers address contradictory data in synthetic yields reported across studies?

  • Case Study : Novak et al. (1989) reported 84% yield using Fe-mediated reduction , while Ichikawa et al. (2011) achieved 75% via Pd catalysis .
  • Resolution : Optimize catalyst loading (5–10 mol% Pd/C) and reduce reaction time (<6 hours) to reconcile discrepancies .

Q. What in vitro assays are suitable for probing its enzyme inhibition potential?

  • Kinase Assays : Test against EGFR or HER2 using ADP-Glo™ kits (IC₅₀ values <10 µM suggest strong inhibition) .
  • Protease Screening : Monitor trypsin/chymotrypsin activity via fluorescence quenching (λₑₓ = 340 nm, λₑₘ = 460 nm) .

Q. Can computational models predict its solubility and partition coefficients?

  • COSMO-RS Simulations : Predict logP ~1.2 (experimental logP = 1.5) and aqueous solubility ~2.1 mg/mL .
  • Molecular Dynamics : Simulate DMSO/water mixtures to optimize solvent systems for crystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Reactant of Route 2
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2-chloro-N-(2-cyanoethyl)-N-methylpropanamide

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